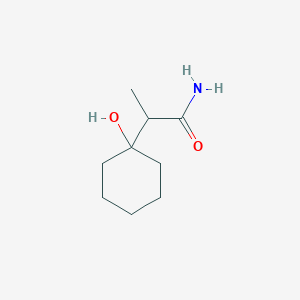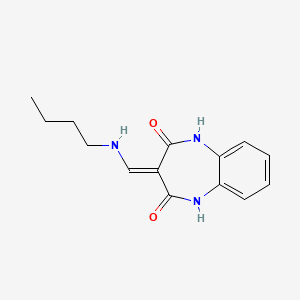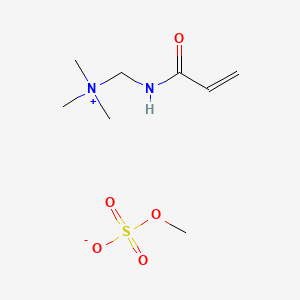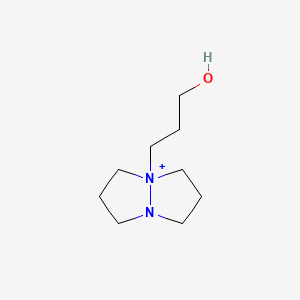
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidine derivatives. Its chemical formula is C₁₉H₂₄N₄S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-propylquinoline-4-carbaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. Subsequent cyclization of the intermediate yields the desired guanidine compound. The tert-butyl group is introduced during the final step.
b. Reaction Conditions
Condensation: 2-propylquinoline-4-carbaldehyde reacts with thiosemicarbazide in ethanol or another suitable solvent.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of acid or base.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.
Analyse Chemischer Reaktionen
a. Types of Reactions
Oxidation: The guanidine moiety can undergo oxidation to form corresponding imines or amides.
Reduction: Reduction of the imine or carbonyl group may yield secondary amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield imines or amides, while reduction leads to secondary amines.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It exhibits potential as an antiviral or antitumor agent due to its unique structure.
Chemistry: Researchers use it as a building block for designing new guanidine-based molecules.
Industry: It could find use in materials science or catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs exist, compounds with guanidine or quinoline moieties share some similarities. Notable examples include guanidine hydrochloride and 4-tert-butylquinoline .
: Reference 1 (if available) : Reference 2 (if available)
Eigenschaften
CAS-Nummer |
71079-94-2 |
|---|---|
Molekularformel |
C20H25N5S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-5-8-14-13-17(15-9-6-7-10-16(15)22-14)23-18(25-20(2,3)4)24-19-21-11-12-26-19/h6-7,9-13H,5,8H2,1-4H3,(H2,21,22,23,24,25) |
InChI-Schlüssel |
PKFZSHWGLSTODX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















